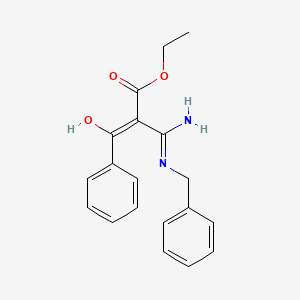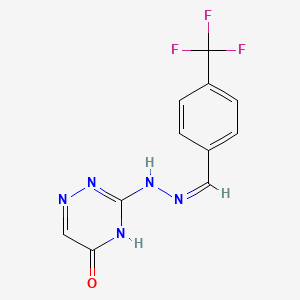![molecular formula C22H29FN2O3 B6112927 2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6112927.png)
2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol, also known as FMeNER-D, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and has been shown to possess significant pharmacological properties.
作用機序
The exact mechanism of action of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. The compound has also been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol has significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to reduce anxiety and improve mood by modulating the activity of neurotransmitters. Additionally, 2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the major advantages of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol is its high selectivity and potency. It has been shown to have minimal side effects and toxicity, making it a promising candidate for further development. However, one of the limitations of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol is its poor water solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions that can be explored with 2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease. The compound has been shown to improve cognitive function and memory in animal models, making it a promising candidate for further investigation. Additionally, 2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol may have potential applications in the treatment of other psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the potential therapeutic applications of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol.
合成法
The synthesis of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol involves the reaction of 2-(2-fluoro-4-methoxybenzyl)-1,4-benzodioxane with 4-(2-methoxybenzyl)piperazine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then subjected to a series of purification steps to obtain pure 2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol.
科学的研究の応用
2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess significant anti-inflammatory, anti-anxiety, and antidepressant properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
特性
IUPAC Name |
2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O3/c1-27-20-8-7-17(21(23)13-20)15-25-11-10-24(16-19(25)9-12-26)14-18-5-3-4-6-22(18)28-2/h3-8,13,19,26H,9-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQRBXGWMBSXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2CCO)CC3=CC=CC=C3OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6112844.png)
![7-(2-methoxyethyl)-2-[3-(4-methylphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6112849.png)

![6-propyl-2-{[3-(trifluoromethyl)phenyl]amino}-4(3H)-pyrimidinone](/img/structure/B6112867.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-iodophenyl)benzamide](/img/structure/B6112871.png)

![N-[2-(acetylamino)ethyl]-3-(1,3-benzodioxol-5-yl)-3-phenylpropanamide](/img/structure/B6112891.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B6112897.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6112906.png)
![3-(2,3-dimethoxyphenyl)-1-[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]pyrrolidine](/img/structure/B6112913.png)
![[3-(trifluoromethyl)phenyl]{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanone](/img/structure/B6112920.png)

![4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B6112936.png)
![(3R*,4R*)-4-(1-azepanyl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B6112943.png)